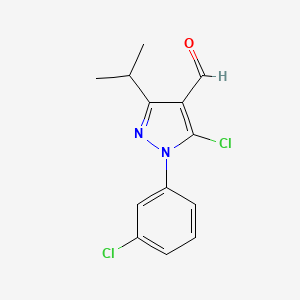
N-Benzyl-4-(chloromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(chloromethyl)benzamide, commonly known as N-Benzyl-4-chlorobenzamide (NBCB) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 82-84°C and a boiling point of 211-212°C. NBCB is used for various purposes such as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. NBCB is also used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide is not fully understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide acts as a catalyst for chemical reactions by forming a complex with the reactants, which facilitates the reaction. This complex is formed by the formation of hydrogen bonds between the N-Benzyl-4-(chloromethyl)benzamide and the reactants. The complex then undergoes a series of reactions, which leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide are not well understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide may have a number of effects on the human body, including an anti-inflammatory effect, an anti-cancer effect, and an anti-bacterial effect. However, further research is needed to determine the exact effects of N-Benzyl-4-(chloromethyl)benzamide on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyl-4-(chloromethyl)benzamide has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, N-Benzyl-4-(chloromethyl)benzamide is a versatile compound that can be used in a variety of reactions and applications. However, N-Benzyl-4-(chloromethyl)benzamide can be toxic and can cause skin irritation, so it should be handled with caution.
Orientations Futures
The future directions for research on N-Benzyl-4-(chloromethyl)benzamide are numerous. Further research could be conducted to better understand the biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide, as well as its mechanism of action. Additionally, research could be conducted to develop new applications for N-Benzyl-4-(chloromethyl)benzamide, such as its use in the synthesis of novel pharmaceuticals or polymers. Finally, research could be conducted to improve the synthesis of N-Benzyl-4-(chloromethyl)benzamide, such as developing more efficient or cost-effective methods of synthesis.
Méthodes De Synthèse
N-Benzyl-4-(chloromethyl)benzamide can be synthesized from the reaction of benzyl chloride and 4-chlorobenzamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C, and the product is isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to promote the reaction.
Applications De Recherche Scientifique
N-Benzyl-4-(chloromethyl)benzamide is widely used in scientific research as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. It is used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs. N-Benzyl-4-(chloromethyl)benzamide is also used in the synthesis of polymers, which are used in a range of applications, such as coatings, adhesives, and structural materials.
Propriétés
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-4-(chloromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

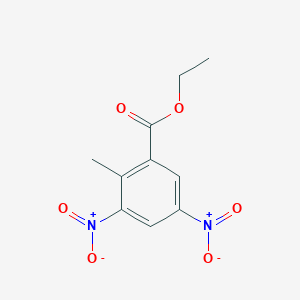
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




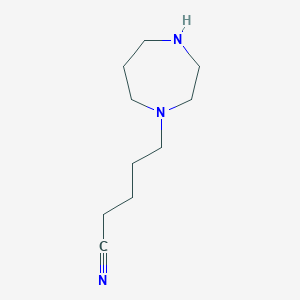

![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
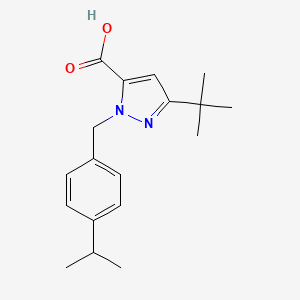
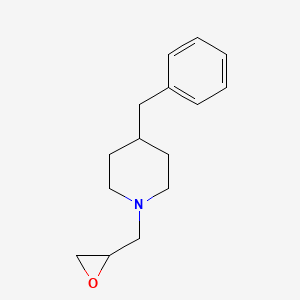

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)
